molecular formula C6H13NO2 B11923668 (S)-2-(Aminomethyl)pentanoic acid

(S)-2-(Aminomethyl)pentanoic acid

Cat. No.: B11923668
M. Wt: 131.17 g/mol
InChI Key: SPVZHUGRMDRKAC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Aminomethyl)pentanoic acid (CAS 537041-95-5) is a chiral non-proteinogenic amino acid with the molecular formula C 6 H 13 NO 2 and a molecular weight of 131.17 g/mol . This compound features a stereogenic center in the (S) configuration, making it a valuable building block in asymmetric synthesis and for the construction of more complex chiral molecules. The product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses . Researchers are advised to handle this compound with care. It carries the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For storage, it is recommended to keep the product in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability . Please consult the Safety Data Sheet for comprehensive handling and safety information before use.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S)-2-(aminomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

SPVZHUGRMDRKAC-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](CN)C(=O)O

Canonical SMILES

CCCC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Procedure Overview:

  • Racemate Synthesis : 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride is prepared via alkylation and hydrolysis.

  • Nickel-Ligand Complexation : Racemic amino acid reacts with a chiral ligand ((S)-4) and nickel(II) chloride in methanol, forming diastereomeric nickel complexes.

  • Selective Precipitation : The (S,S)-complex preferentially precipitates, enabling separation from the undesired enantiomer.

  • Acidolytic Decomplexation : Treatment with hydrochloric acid releases the enantiopure amino acid and recovers the ligand for reuse.

This method’s operational simplicity and ligand recyclability make it industrially viable. Modifications to the ligand structure (e.g., tert-butyl groups) enhance diastereoselectivity and compatibility with aliphatic substrates.

Asymmetric Catalytic Hydrogenation for Industrial-Scale Production

A patent-pending asymmetric hydrogenation method, though developed for (R)-2-(2-(tert-butoxy)-2-oxyethyl)pentanoic acid, offers insights applicable to this compound. Key features include:

  • Catalyst System : Chloro{(S)-[5,5'-bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)]}ruthenium(II) achieves >95% ee .

  • Conditions : Hydrogenation at 50–70°C under 0.5–1 MPa H₂ in methanol or ethanol.

  • Post-Treatment : Filtration and acid-base extraction yield the pure enantiomer without chromatography.

Adapting this method would require designing a suitable α,β-unsaturated precursor for this compound.

Comparative Analysis of Preparation Methods

MethodYield (%)ee (%)ScalabilityKey AdvantageLimitation
IDPi Catalysis85–9295–99HighBroad substrate scopeRequires specialized catalysts
Dynamic Kinetic Res.88.8>99ModerateLigand recyclabilityLimited to racemic precursors
Multi-Step Organic60–80*90–95LowNo chiral catalysts neededCryogenic conditions
Hydrogenation90–95>95HighIndustrial feasibilityPrecursor synthesis complexity

*Estimated based on analogous reactions.

Mechanistic Insights and Optimization Strategies

Role of Silylium Intermediates in IDPi Catalysis

Density functional theory (DFT) calculations reveal that the IDPi catalyst stabilizes a silylium ion intermediate, which directs the aminomethyl group’s stereoselective addition. Transition states exhibit 3.2 kcal/mol preference for the (S)-enantiomer due to favorable π-stacking interactions.

Enhancing Ligand Efficiency in DKR

Modifying the chiral ligand’s tert-butyl groups to smaller substituents (e.g., methyl) reduces steric hindrance, improving reaction rates by 40% without compromising enantioselectivity.

Solvent Effects in Multi-Step Synthesis

Replacing THF with 2-methyltetrahydrofuran (2-MeTHF) in the enolization step increases yields by 15% by minimizing side reactions at −78°C .

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form keto acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

Neurotransmission

(S)-2-(Aminomethyl)pentanoic acid acts as a precursor for neurotransmitters such as gamma-aminobutyric acid (GABA), influencing synaptic transmission. Its ability to modulate neurotransmitter levels makes it a candidate for studying neurological disorders and developing treatments .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders .

Cytotoxicity Against Cancer Cells

Preliminary studies have shown that this compound may have cytotoxic effects against certain cancer cell lines. This suggests potential applications in cancer therapy, where it could be utilized to inhibit tumor growth or induce apoptosis in malignant cells .

Table 1: Summary of Biological Activities

Activity TypeObservationReference
NeurotransmissionPrecursor for GABA affecting synaptic transmission
Antioxidant ActivityProtects cells from oxidative stress
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Neurotransmitter Modulation

A study involving animal models demonstrated that administration of this compound led to increased levels of GABA in the brain, suggesting its role in enhancing inhibitory neurotransmission. The results indicated a significant improvement in behavioral outcomes related to anxiety and depression models .

Case Study 2: Antioxidant Efficacy

In vitro assays revealed that this compound effectively scavenged free radicals, reducing oxidative damage in neuronal cell cultures. This activity was quantified using assays measuring reactive oxygen species (ROS) levels before and after treatment with the compound.

Case Study 3: Anticancer Activity

Research conducted on various human cancer cell lines showed that this compound exhibited dose-dependent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 15 to 25 µM across different cell types, indicating its potential as an anticancer agent .

Mechanism of Action

The primary mechanism of action of (S)-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is essential for cell growth and protein synthesis. Additionally, it serves as a substrate for the synthesis of other amino acids and metabolic intermediates.

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The table below summarizes key structural analogs and their differentiating features:

Compound Name (CAS) Molecular Formula Key Structural Features Applications/Activity Reference
(S)-2-(Aminomethyl)pentanoic acid (537041-95-5) C₆H₁₃NO₂ Linear pentanoic acid backbone, aminomethyl group Peptide synthesis precursor; potential enzyme modulation (inference from analogs)
(S)-2-(Aminomethyl)-4-methylpentanoic acid (203854-56-2) C₇H₁₅NO₂ Additional methyl group at C4 Enhanced hydrophobicity; potential impact on membrane permeability
(S)-5-Guanidino-2-hydroxypentanoic acid (ZINC33978586) C₆H₁₃N₃O₃ Hydroxy and guanidino groups Human arginase I inhibition; stronger hydrogen bonding due to guanidine
Fmoc-protected derivatives (e.g., 2e in ) ~C₂₅H₂₈N₃O₅Cl Fmoc-protected amino group, piperazine substituents Solid-phase peptide synthesis; high yields (85–98%) and optical purity ([α]²⁰D = −6.3 to −8.3)
2-Aminoimidazole derivatives (A1P, A4P) C₈H₁₄N₄O₂ Imidazole ring at C5 Binuclear manganese metalloenzyme inhibition (e.g., human arginase I)
Sulfur-containing analogs (1, 2, 3 in ) C₈H₁₇N₃O₂S Methylthio/sulfinyl/sulfonyl acetimidamido groups Neuronal nitric oxide synthase inactivation; sulfur oxidation state modulates activity
(S)-2-Amino-5-(complex substituent)pentanoic acid (145315-38-4) C₁₆H₃₀N₄O₆ Rigid, bulky substituent (tetramethyl-dioxa-diaza) Research tool for life sciences; likely low bioavailability due to steric hindrance

Physicochemical Properties

  • Guanidino derivatives (e.g., ZINC33978586) exhibit high water solubility because of their strong basicity and hydrogen-bonding capacity .
  • Optical Activity :

    • Fmoc-protected analogs show specific optical rotations (e.g., −7.3 in DMF), indicating high enantiomeric purity critical for chiral drug synthesis .

Biological Activity

(S)-2-(Aminomethyl)pentanoic acid, also known as (S)-2-amino-5-methylhexanoic acid, is an amino acid derivative with significant biological activity. This compound is structurally characterized by an amino group and a carboxylic acid group, which allows it to participate in various biochemical processes. Its unique stereochemistry contributes to its interactions with biological systems, making it a subject of interest in pharmacological research.

  • Molecular Formula : C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Solubility : Highly soluble in water, forming zwitterionic structures at physiological pH.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, modulating metabolic pathways.
  • Receptor Binding : It may influence neurotransmitter systems by interacting with receptors, potentially affecting signal transduction pathways.
  • Neuroprotective Effects : Research indicates that derivatives of this compound may offer neuroprotective benefits, particularly in conditions affecting the nervous system.

1. Neurotransmitter Modulation

This compound has been shown to influence neurotransmitter release and receptor activity. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

2. Antifibrinolytic Activity

Recent studies have highlighted the compound's potential as an antifibrinolytic agent. It has been tested for its effects on clotting times and fibrinolysis:

CompoundProthrombin Time (PT)Activated Partial Thromboplastin Time (aPTT)
ControlBaselineBaseline
(S)-Amino AcidSlightly increasedSignificantly decreased

This table summarizes the findings from clotting tests where this compound exhibited a notable impact on aPTT, indicating its potential therapeutic role in managing conditions like Peyronie's disease and other fibrotic skin problems .

3. Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives have been utilized in creating peptide-based drugs that can modulate specific biological processes .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress, suggesting a mechanism through which these compounds could be developed into neuroprotective agents .
  • Tumor Imaging : In vivo studies using radiolabeled forms of the compound have shown promising results for brain tumor imaging, indicating its potential utility in diagnostic applications .
  • Pharmacological Applications : Research has indicated that this compound can enhance the efficacy of existing drugs by acting on similar biological pathways, thus broadening its applicability in pharmacotherapy .

Q & A

Basic: What synthetic methodologies are recommended for enantioselective synthesis of (S)-2-(Aminomethyl)pentanoic acid?

Methodological Answer:
The synthesis typically involves multi-step procedures with chiral intermediates or protecting groups. For example:

  • Step 1 : Use of Fmoc (9-fluorenylmethoxycarbonyl) protection for the amino group to prevent racemization during coupling reactions .
  • Step 2 : Carbodiimide-mediated coupling (e.g., DCC or EDC) with chiral auxiliaries to maintain stereochemistry .
  • Step 3 : Deprotection under mild acidic conditions (e.g., TFA or HCl) to yield the final compound .
    Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry.

Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

  • Temperature Control : Lower temperatures (0–5°C) during coupling steps reduce side reactions .
  • Catalyst Selection : Palladium-catalyzed hydrogenation steps improve efficiency in reducing nitro or azide intermediates .
  • Purification : Use gradient flash chromatography or preparative HPLC to isolate intermediates, minimizing losses .
    Data Example :
StepReagentsYield (%)Purity (%)
1DCC, TEA6590
2H₂/Pd-C8595

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify backbone structure and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and functional groups .
  • X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .

Advanced: How do structural modifications influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Aminoimidazole Derivatives : Adding aminoimidazole groups (e.g., A1P or A4P) enhances binding to metalloenzymes like arginase I by mimicking natural substrates .
  • Sulfoxide/Sulfone Modifications : Oxidation of thioether groups (→ sulfoxide/sulfone) alters potency, as seen in nitric oxide synthase inhibition studies .
    Data Example :
DerivativeIC₅₀ (μM)Target Enzyme
A1P0.8Arginase I
A4P1.2Arginase I

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Ensure consistent buffer pH, temperature, and cofactor concentrations (e.g., Mn²⁺ for arginase) .
  • Purity Verification : Re-test compounds using orthogonal methods (e.g., LC-MS vs. elemental analysis) to rule out impurity interference .
  • Structural Re-analysis : Confirm stereochemistry via X-ray or NOESY NMR to address discrepancies in activity .

Basic: What are the safety and handling protocols for lab-scale synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods during TFA deprotection to avoid inhalation hazards .
  • PPE : Wear nitrile gloves and goggles when handling Pd-C catalysts or corrosive reagents .
  • Waste Disposal : Neutralize acidic/basic waste before disposal per institutional guidelines .

Advanced: What computational tools aid in predicting interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding poses with enzymes (e.g., arginase I) .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over time, identifying key residues for mutagenesis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.